Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol
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Overview
Description
Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol is a chemical compound with the molecular formula C27H20Cl2O2 It is known for its unique structure, which includes a fluorenyl group substituted with hydroxy and diphenylmethyl groups, as well as two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the fluorenyl core, followed by the introduction of the hydroxy and diphenylmethyl groups. The final step involves the chlorination of the compound to introduce the two chlorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted fluorenyl derivatives.
Scientific Research Applications
Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol
- **this compound
- **this compound
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
5448-08-8 |
---|---|
Molecular Formula |
C27H20Cl2O2 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
[7-[dichloro(hydroxy)methyl]-9H-fluoren-2-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H20Cl2O2/c28-27(29,31)23-12-14-25-19(17-23)15-18-16-22(11-13-24(18)25)26(30,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,16-17,30-31H,15H2 |
InChI Key |
KJYDPGKMVHPGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C5=C1C=C(C=C5)C(O)(Cl)Cl |
Origin of Product |
United States |
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